6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-13-7-9-28(10-8-13)17(30)11-29-12-25-22-18(23(29)31)14(2)19(33-22)21-26-20(27-32-21)15-5-3-4-6-16(15)24/h3-6,12-13H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLCWVBLQIBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- IUPAC Name : 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- The compound acts as an inhibitor of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- It also demonstrates activity against other molecular targets that are critical for cancer cell survival.
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Case Studies :
- A study demonstrated that derivatives of this compound could effectively reduce the viability of glioblastoma cells in vitro, showcasing its potential as a therapeutic agent against aggressive brain tumors .
- Another investigation revealed that modifications to the thienopyrimidine core enhanced its potency against breast cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the oxadiazole moiety is often associated with enhanced antibacterial activity.
- In Vitro Studies :
Data Tables
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it possesses a unique structure that incorporates multiple pharmacophores. The presence of the oxadiazole and pyrimidine rings suggests potential biological activity, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A study demonstrated that related compounds showed promising activity against Mycobacterium tuberculosis, suggesting the potential for this compound to be effective in treating tuberculosis .
- Antifungal Effects : Compounds similar to this structure have been tested against Candida albicans and exhibited notable antifungal activity, indicating a broad spectrum of antimicrobial effects .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research into related compounds has shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases .
Case Studies
- Synthesis and Evaluation of Analogous Compounds : A study synthesized various oxadiazole derivatives and evaluated their biological activities, revealing that certain modifications enhance their efficacy against bacterial strains .
- Molecular Docking Studies : Computational studies have indicated that the compound may interact favorably with specific biological targets, supporting its potential as a lead compound for drug development .
Comparative Data Table
The following table summarizes key findings related to the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
